Oxalic acid;phenyl-(4-piperidin-1-ylpiperidin-1-yl)methanone
Overview
Description
Oxalic acid;phenyl-(4-piperidin-1-ylpiperidin-1-yl)methanone is a complex organic compound that features a piperidine ring structure. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities and pharmacological properties . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;phenyl-(4-piperidin-1-ylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the hydrogenation of substituted pyridines to form the corresponding piperidines. This process can be carried out using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine, allowing for acid-free hydrogenation with good yields and selectivity . The reaction is performed in water as a solvent, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for the mass production of piperidine-based compounds for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;phenyl-(4-piperidin-1-ylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The piperidine ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Oxalic acid;phenyl-(4-piperidin-1-ylpiperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of oxalic acid;phenyl-(4-piperidin-1-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Evodiamine: Another piperidine alkaloid with potential anticancer and anti-inflammatory effects.
Matrine: A piperidine-based compound with antiviral and anticancer activities.
Uniqueness
Oxalic acid;phenyl-(4-piperidin-1-ylpiperidin-1-yl)methanone is unique due to its specific chemical structure, which allows for a wide range of chemical modifications and biological activities. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
oxalic acid;phenyl-(4-piperidin-1-ylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O.C2H2O4/c20-17(15-7-3-1-4-8-15)19-13-9-16(10-14-19)18-11-5-2-6-12-18;3-1(4)2(5)6/h1,3-4,7-8,16H,2,5-6,9-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMBPEWQNYGRHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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